molecular formula C13H13N3O2S B2595147 N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1211023-39-0

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2595147
CAS No.: 1211023-39-0
M. Wt: 275.33
InChI Key: HYJHVEJBFYDXSI-UHFFFAOYSA-N
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Description

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is an organic compound that features both pyridine and thiophene moieties These heterocyclic structures are known for their significant biological and chemical properties

Properties

IUPAC Name

N'-pyridin-3-yl-N-(2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12(15-7-5-11-4-2-8-19-11)13(18)16-10-3-1-6-14-9-10/h1-4,6,8-9H,5,7H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJHVEJBFYDXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by further reactions to introduce the oxalamide group .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalysts such as magnesium oxide nanoparticles to enhance the reaction efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, tert-butyl hydroperoxide, and various catalysts. The reaction conditions typically involve controlled temperatures and solvents such as toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is unique due to its specific combination of pyridine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a compound characterized by its unique structural features, including pyridine and thiophene moieties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Common NameThis compound
CAS Number1251560-52-7
Molecular FormulaC13H13N3O2S
Molecular Weight275.33 g/mol

Target of Action
The primary target of this compound is receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and metabolism.

Mode of Action
This compound acts as an inhibitor of RTKs, disrupting the signaling pathways associated with cell proliferation. By inhibiting these pathways, it demonstrates potential cytotoxic effects against various cancer cell lines, showing greater potency than established drugs like imatinib.

Biochemical Pathways Affected
The inhibition of RTKs by this compound leads to alterations in several biochemical pathways, particularly those involved in:

  • Cell Growth
  • Metabolism

These disruptions can result in the induction of apoptosis in cancer cells, making the compound a candidate for further development in cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung and breast cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in multiple studies .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antibacterial and antifungal activities. It has been evaluated against both Gram-positive and Gram-negative bacteria, with effective inhibition observed in strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Study on Lung Cancer Cell Lines
    In a recent study, derivatives of this compound were synthesized and tested against lung cancer cells. The results indicated a strong cytotoxic effect, with IC50 values significantly lower than those of conventional chemotherapeutics .
  • Antibacterial Efficacy
    Another investigation focused on the antibacterial properties of the compound. It was found to inhibit bacterial growth effectively, suggesting its potential as a lead compound for developing new antibacterial agents .

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